molecular formula C9H6Cl2O B096253 2,4-Dichloro-1-(2-propynyloxy)benzene CAS No. 17061-90-4

2,4-Dichloro-1-(2-propynyloxy)benzene

Cat. No.: B096253
CAS No.: 17061-90-4
M. Wt: 201.05 g/mol
InChI Key: KEIKGHHJUQTGSZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(2-propynyloxy)benzene is an organic compound with the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol . It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a propynyloxy group is attached at the 1 position. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-propynyloxy)benzene typically involves the reaction of 2,4-dichlorophenol with propargyl bromide in the presence of a base such as potassium hydroxide . The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the desired product. The general reaction scheme is as follows:

2,4-Dichlorophenol+Propargyl BromideKOH, SolventThis compound\text{2,4-Dichlorophenol} + \text{Propargyl Bromide} \xrightarrow{\text{KOH, Solvent}} \text{this compound} 2,4-Dichlorophenol+Propargyl BromideKOH, Solvent​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2-propynyloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form 2,4-dichlorophenylpropanol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of 2,4-dichloro-1-(substituted)benzene derivatives.

    Oxidation: Formation of 2,4-dichloro-1-(2-oxopropoxy)benzene.

    Reduction: Formation of 2,4-dichlorophenylpropanol.

Scientific Research Applications

2,4-Dichloro-1-(2-propynyloxy)benzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2-propynyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the propynyloxy group, making it less reactive in certain synthetic applications.

    2,4-Dichloro-1-(2-propynyloxy)benzene derivatives: Compounds with different substituents on the benzene ring or propynyloxy group.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the propynyloxy group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it valuable in research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-1-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIKGHHJUQTGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168913
Record name 2,4-Dichloro-1-(2-propynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-90-4
Record name Benzene, 2,4-dichloro-1-(2-propynyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017061904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-1-(2-propynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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